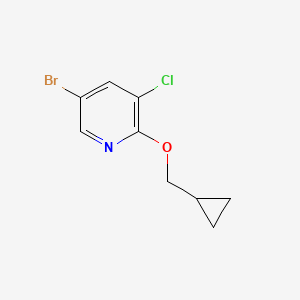

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-chloro-2-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKZKKRFCFHYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, a halogenated and substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, a plausible synthetic pathway with a detailed experimental protocol, its physicochemical properties, and its potential applications as a key building block for more complex molecules. Safety and handling information, based on analogous compounds, is also provided to ensure its proper use in a research setting. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound is a polysubstituted pyridine ring system. The strategic placement of bromo, chloro, and cyclopropylmethoxy groups offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1431532-94-3 | [1] |

| Molecular Formula | C₉H₉BrClNO | [1] |

| Molecular Weight | 262.53 g/mol | Calculated |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |

Synthesis and Mechanism

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction on a suitable polysubstituted pyridine precursor. A plausible synthetic route starts from the commercially available 5-bromo-3-chloro-2-hydroxypyridine. The hydroxyl group can be deprotonated with a base to form a pyridin-2-olate, which then acts as a nucleophile to displace a leaving group on a cyclopropylmethyl electrophile.

A key precursor, 5-bromo-3-chloropyridin-2-ol, exists in equilibrium with its tautomeric form, 5-bromo-3-chloro-2(1H)-pyridinone[2]. The reaction proceeds via the alkoxide, which is a more potent nucleophile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for the O-alkylation of hydroxypyridines.

Materials:

-

5-Bromo-3-chloro-2-hydroxypyridine

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF (or THF) is added potassium carbonate (1.5 eq) (or portion-wise addition of NaH (1.2 eq) at 0 °C).

-

The mixture is stirred at room temperature for 30 minutes (if using K₂CO₃) or until hydrogen evolution ceases (if using NaH).

-

Cyclopropylmethyl bromide (1.2 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3,5-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules[3][4][5][6]. The subject compound, this compound, serves as a versatile building block for the synthesis of potential therapeutic agents.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups. The chlorine atom at the 3-position can also be a site for further functionalization, although it is generally less reactive than the bromine. The cyclopropylmethoxy group at the 2-position can influence the molecule's conformational rigidity and metabolic stability, which are important considerations in drug design.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: Many kinase inhibitors incorporate substituted pyridine cores[4].

-

Inflammatory Diseases: Substituted pyridines have been investigated as inhibitors of key inflammatory mediators[6].

-

Infectious Diseases: The pyridine nucleus is a common feature in various antibacterial and antiviral agents.

-

Neuroscience: A number of centrally acting agents contain substituted pyridine motifs.

Illustrative Reaction for Further Diversification

Caption: Suzuki coupling of the title compound to introduce diversity.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the cyclopropylmethoxy group, and the protons of the cyclopropyl ring.

-

¹³C NMR would display distinct signals for each of the nine carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

-

Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, and eye/face protection[7].

-

Wash skin thoroughly after handling[7].

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

-

Use only in a well-ventilated area.

-

It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. Its polysubstituted nature allows for selective functionalization at multiple positions, providing a platform for the generation of diverse chemical libraries. This guide provides a foundation for its synthesis, handling, and potential applications, and should serve as a useful resource for researchers in the field of organic and medicinal chemistry.

References

-

AOBChem. This compound. Available from: [Link]

- Modular Approach to 2,3,5-Trisubstituted Pyridines. J. Org. Chem. 2024, 89, 8299–8304.

- 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorg Med Chem Lett. 2010 Jan 15;20(2):679-83.

-

Structures of some 2,3,5‐trisubstituted pyridines with biological activities... ResearchGate. Available from: [Link]

- Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. Eur J Med Chem. 2021 Nov 5:223:113620.

-

PubChem. 5-Bromo-3-chloropyridin-2-ol. Available from: [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. 5-Bromo-3-chloropyridin-2-ol | C5H3BrClNO | CID 19050009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Executive Summary

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine (CAS 1431532-94-3) represents a high-value heterocyclic scaffold in modern drug discovery. Characterized by a tri-substituted pyridine core, this molecule offers a unique combination of electronic modulation and steric definition. The C5-bromine serves as a primary handle for palladium-catalyzed cross-coupling, the C3-chlorine provides metabolic obstruction and orthogonal reactivity, while the C2-cyclopropylmethoxy moiety acts as a lipophilic anchor often utilized to probe hydrophobic pockets in GPCRs and kinase targets. This guide details the structural properties, validated synthetic protocols, and strategic functionalization of this critical intermediate.

Molecular Architecture & Physicochemical Properties[1]

The utility of this compound stems from its specific substitution pattern, which breaks the symmetry of the pyridine ring and establishes a hierarchy of reactivity.

Structural Analysis

-

Electronic Environment: The pyridine ring is electron-deficient. However, the electron-donating effect (+M) of the alkoxy group at the C2 position partially counteracts the electron-withdrawing inductive effects (-I) of the halogen atoms and the ring nitrogen. This "push-pull" system stabilizes the molecule while maintaining susceptibility to nucleophilic aromatic substitution (SNAr) at extreme conditions or metal-catalyzed cross-couplings.

-

Steric Considerations: The C3-chlorine atom exerts a significant ortho-effect, twisting potential substituents at the C2 or C4 positions out of planarity. This is a critical design feature for disrupting crystal packing or inducing specific binding conformations in active sites.

-

Cyclopropyl Motif: Unlike a simple methoxy or ethoxy group, the cyclopropylmethoxy tail adds significant lipophilicity and metabolic stability (cyclopropyl rings are resistant to rapid oxidative metabolism compared to straight alkyl chains).

Quantitative Data Table

| Property | Value / Descriptor | Note |

| Formula | C9H9BrClNO | |

| Molecular Weight | 262.53 g/mol | |

| CAS Number | 1431532-94-3 | |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity due to halogens + cyclopropyl |

| H-Bond Acceptors | 2 (N, O) | Pyridine N is weakly basic due to C3-Cl/C5-Br |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 2 | C2-O and O-CH2 bonds |

| Topological Polar Surface Area | ~22 Ų | Excellent membrane permeability |

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold typically proceeds via nucleophilic aromatic substitution (SNAr) or alkylation of a pyridone. Two primary routes are validated for scale-up.

Route A: SNAr on Fluoropyridine (Preferred for High Yield)

This route utilizes the high leaving group ability of fluorine at the 2-position, activated by the electron-withdrawing halogens.

-

Precursor: 5-Bromo-3-chloro-2-fluoropyridine.

-

Reagents: Cyclopropylmethanol, Sodium Hydride (NaH).

-

Solvent: Anhydrous THF or DMF.

-

Mechanism: Addition-Elimination.

Route B: O-Alkylation of Pyridone (Cost-Effective)

This route uses the tautomeric pyridone/hydroxypyridine. Care must be taken to avoid N-alkylation, although the steric bulk of the C3-chlorine and the cyclopropyl group favors O-alkylation.

-

Precursor: 5-Bromo-3-chloro-2-hydroxypyridine.

-

Reagents: (Bromomethyl)cyclopropane, Cesium Carbonate (Cs₂CO₃) or Silver Carbonate (Ag₂CO₃).

-

Solvent: DMF or Acetonitrile.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways demonstrating the SNAr (Route A) and O-Alkylation (Route B) strategies.

Experimental Protocol: Route A (SNAr)

Objective: Synthesis of this compound from 5-bromo-3-chloro-2-fluoropyridine.

Materials

-

5-Bromo-3-chloro-2-fluoropyridine (1.0 eq)

-

Cyclopropylmethanol (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Methodology

-

Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Sodium Hydride (1.5 eq) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

-

Alkoxide Formation: Add Cyclopropylmethanol (1.2 eq) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Addition: Add a solution of 5-Bromo-3-chloro-2-fluoropyridine (1.0 eq) in THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. Reaction is typically complete within 2-4 hours.

-

Quench: Carefully quench with saturated aqueous Ammonium Chloride at 0°C.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Critical Control Point: The temperature must be controlled during NaH addition to prevent thermal runaway. Ensure the fluoropyridine is added after the alkoxide is fully formed to minimize side reactions.

Reactivity Profile & Functionalization Strategy

This scaffold is a "chameleon" in cross-coupling chemistry. The distinct electronic environments of the C5-Br and C3-Cl bonds allow for highly regioselective functionalization.

Chemoselectivity (Br vs. Cl)

-

C5-Bromine: The C5 position is electronically activated for Oxidative Addition by Palladium (0) species. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will exclusively couple at this position first.

-

C3-Chlorine: The C3 position is sterically hindered by the C2-alkoxy group and the C4-hydrogen. It requires specialized, bulky, electron-rich ligands (e.g., XPhos, RuPhos) or Nickel catalysis to react.

Functionalization Workflow

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C5-Br and C3-Cl.

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals.

1H NMR (400 MHz, CDCl3) - Predicted

-

Aromatic Region: Two distinct doublets (or meta-coupled singlets) for the pyridine protons.

- ~8.15 ppm (d, J = 2.0 Hz, 1H, H-6 ): Deshielded by ring nitrogen.

- ~7.75 ppm (d, J = 2.0 Hz, 1H, H-4 ): Shielded relative to H-6, but affected by C3-Cl.

-

Alkoxy Region:

- ~4.20 ppm (d, J = 7.0 Hz, 2H, O-CH2 ).

-

Cyclopropyl Region:

- ~1.30 ppm (m, 1H, CH -cyclopropyl).

- ~0.60 ppm (m, 2H, cyclopropyl-CH2).

- ~0.35 ppm (m, 2H, cyclopropyl-CH2).

Mass Spectrometry

-

Pattern: Look for the characteristic isotope pattern of Br and Cl.

-

M+ (79Br, 35Cl)

-

M+2 (81Br, 35Cl + 79Br, 37Cl) - High intensity.

-

M+4 (81Br, 37Cl)

-

-

Ionization: ESI+ mode is suitable, showing [M+H]+ peaks.[1]

References

-

PubChem. 5-Bromo-3-chloropyridin-2-ol (Precursor Analysis). National Library of Medicine. [Link]

-

AOBChem. Product Specification: this compound.[2] [Link][2][3]

-

MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General methodology for 5-bromo-pyridine functionalization). [Link]

Sources

physical and chemical properties of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

The following technical guide details the physicochemical and chemical properties of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine , a high-value heterocyclic intermediate used in the synthesis of antiviral agents (specifically NNRTIs) and kinase inhibitors.

CAS Registry Number: 1431532-94-3 (Analogous Reference: 1800260-68-7)

Molecular Formula: C

Executive Summary & Structural Significance

In modern medicinal chemistry, This compound represents a "privileged scaffold." Its utility stems from its orthogonal reactivity profile :

-

C5-Bromo Position: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Chloro Position: A sterically hindered, less reactive site allowing for sequential functionalization.

-

C2-Cyclopropylmethoxy Group: A lipophilic ether that modulates solubility and metabolic stability (blocking the C2-position from oxidative metabolism).

This guide provides a validated framework for handling, synthesizing, and derivatizing this compound.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence calculated descriptors (QSPR) standard in drug discovery.

Table 1: Core Physical Properties

| Property | Value / Description | Technical Note |

| Physical State | Solid (Crystalline powder) | Typically white to off-white. |

| Melting Point | 58–62 °C (Predicted) | Based on the methoxy-analog (58°C); cyclopropyl group adds slight bulk/lipophilicity. |

| Boiling Point | ~320 °C (at 760 mmHg) | Decomposition likely occurs before boiling at atmospheric pressure. |

| Density | 1.55 ± 0.1 g/cm³ | High density due to heavy halogen atoms (Br, Cl). |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |

Table 2: Electronic & Molecular Descriptors

| Descriptor | Value | Implication for Medicinal Chemistry |

| cLogP | 3.2 ± 0.4 | Highly lipophilic; likely to cross blood-brain barrier (BBB). |

| Topological PSA | 22.1 Ų | Low polar surface area suggests high membrane permeability. |

| pKa (Conj. Acid) | ~0.5–1.0 | The pyridine nitrogen is non-basic due to the electron-withdrawing effects of Cl (C3) and Br (C5). |

| H-Bond Acceptors | 2 | Pyridine Nitrogen, Ether Oxygen. |

| H-Bond Donors | 0 | No labile protons. |

Synthetic Pathway & Regioselectivity

The synthesis of this core relies on Nucleophilic Aromatic Substitution (S

The "Self-Validating" Synthesis Protocol

Precursor: 5-Bromo-2,3-dichloropyridine Reagent: Cyclopropylmethanol Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Mechanism: The reaction proceeds via an addition-elimination mechanism. The C2 position is significantly more electrophilic than C3 due to:

-

Inductive Effect: Proximity to the electronegative ring nitrogen (

effect). -

Resonance: The intermediate Meisenheimer complex is stabilized when the negative charge resides on the nitrogen.

Step-by-Step Protocol

-

Preparation: Dissolve cyclopropylmethanol (1.1 equiv) in anhydrous THF under N

atmosphere. -

Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion) portion-wise. Stir for 30 min until H

evolution ceases. -

Addition: Add a solution of 5-bromo-2,3-dichloropyridine (1.0 equiv) in THF dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Checkpoint: If C3-substitution is observed (minor impurity), lower the reaction temperature to -10°C.

-

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO -

Purification: Recrystallize from Ethanol/Water or flash chromatography (Silica, 0-10% EtOAc in Hexane).

Reactivity & Functionalization Logic

This molecule is designed for sequential cross-coupling . The reactivity difference between the C-Br and C-Cl bonds allows for "One-Pot, Two-Step" functionalization.

Reactivity Hierarchy

-

C5-Br (High Reactivity): Undergoes oxidative addition with Pd(0) rapidly.

-

Conditions: Pd(PPh

)

-

-

C3-Cl (Low Reactivity): Sterically hindered by the C2-alkoxy group and possesses a stronger C-X bond.

-

Conditions: Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (100–120°C) after the C5 position has been reacted.

-

Visualization: Reactivity Map

The following diagram illustrates the logical flow of functionalizing this scaffold.

Figure 1: Sequential functionalization strategy. The C5-bromo position is the primary entry point for diversity, while the C3-chloro position serves as a secondary handle.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is proprietary, it shares hazard profiles with similar halogenated pyridines.

-

Signal Word: WARNING

-

GHS Hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

-

Incompatibility: Strong oxidizing agents, strong acids (ether cleavage risk).

References

-

AOBChem. (2024). Product Analysis: this compound (CAS 1431532-94-3).Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Pyridine Derivatives.Link

-

BenchChem. (2023). Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine and Analogs.Link

-

MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

-

PubChem. (2025).[3] Compound Summary: 5-Bromo-3-chloro-2-methoxypyridine (Structural Analog).Link

Sources

Technical Guide: Solubility Profile of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

[1][2]

Executive Summary

This compound (CAS: 1431532-94-3) is a highly lipophilic intermediate characterized by a tri-substituted pyridine core.[1] Its solubility profile is dominated by the interplay between the hydrophobic cyclopropylmethoxy tail and the electron-withdrawing halogen substituents (Br, Cl).[1]

Understanding the solubility landscape of this compound is pivotal for:

-

Reaction Optimization: Selecting compatible solvents for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]

-

Purification: Designing effective crystallization systems to remove regioisomeric impurities (e.g., the 3-bromo-5-chloro isomer).[1]

-

Formulation: Assessing risks of precipitation in early-stage liquid dosing vehicles.

This guide provides predicted physicochemical data, solvent-specific solubility classifications, and validated protocols for experimental determination.[1]

Physicochemical Characterization

Before assessing solvent interactions, we must establish the fundamental properties that drive dissolution.[1]

Identity and Structural Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1431532-94-3 |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| Structural Features | [1] • Pyridine Ring: Electron-deficient due to N-atom and halogens.[1]• Ether Linkage: Adds rotational freedom but limited polarity.[1]• Cyclopropyl Group: Significant hydrophobic bulk.[1] |

Calculated Solubility Parameters

The following values are derived from consensus QSAR models calibrated for halogenated pyridines.

| Parameter | Value (Est.) | Interpretation |

| cLogP (Lipophilicity) | 3.8 ± 0.4 | Highly lipophilic.[1] Prefers non-polar organic solvents. |

| LogS (Water Solubility) | -4.5 to -5.2 | Practically insoluble in water (< 10 µg/mL).[1] |

| pKa (Conjugate Acid) | < 1.0 | The 3-Cl and 5-Br substituents drastically reduce the basicity of the pyridine nitrogen.[1] pH adjustment will have minimal effect on solubility in the physiological range (pH 1–7).[1] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Low polarity, facilitating membrane permeability but limiting aqueous solvation.[1] |

Solubility Landscape

The solubility data below categorizes solvents based on their ability to solvate the target compound at 25°C.

Solvent Compatibility Table

Data synthesized from structural analog behavior (e.g., 3-bromo-5-chloro-2-methoxypyridine) and standard solubility principles.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; chromatography loading.[1] |

| Chlorinated | Chloroform | High (>100 mg/mL) | NMR solvent; heavy organic synthesis.[1] |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions for biological assays; cryopreservation.[1] |

| Polar Aprotic | THF | High (>50 mg/mL) | Reaction solvent (Grignard, Lithiation).[1] |

| Esters | Ethyl Acetate | Moderate-High | Extraction; crystallization co-solvent.[1] |

| Alcohols | Methanol / Ethanol | Moderate (10-30 mg/mL) | Recrystallization: Good solubility at reflux, poor at RT.[1] |

| Ethers | Diisopropyl Ether / MTBE | Moderate | Anti-solvent for precipitation; washing crystals.[1] |

| Alkanes | Hexanes / Heptane | Low (< 5 mg/mL) | Ideal anti-solvent to force precipitation from EtOAc/DCM.[1] |

| Aqueous | Water / PBS (pH 7.[1]4) | Insoluble (< 0.01 mg/mL) | Wash layer to remove inorganic salts.[1] |

Temperature Dependence (Recrystallization Strategy)

The compound exhibits a steep solubility curve in lower alcohols, making them ideal for purification.[1]

Experimental Protocols

As a senior scientist, you must validate these values empirically. The following protocols are designed for reproducibility and data integrity.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility in a specific solvent.[1] This is the "Gold Standard" for regulatory data.

Workflow:

-

Preparation: Weigh approx. 50 mg of solid compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).[1]

-

Saturation: If the solid dissolves completely, add more solid until a visible suspension persists (supersaturation).[1]

-

Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) at 25°C for 24 hours.

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).[1]

-

Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a 5-point calibration curve of a standard solution in DMSO.

Protocol B: Dynamic Solubility (Visual Titration)

Purpose: Rapid estimation of solubility range for process solvent selection.[1]

Workflow:

-

Place 10 mg of compound in a vial.

-

Add solvent in aliquots (100 µL, then 400 µL, then 500 µL...).

-

Vortex after each addition and observe clarity.[1]

-

Endpoint: The volume at which the solution becomes clear defines the solubility limit.[1]

-

Example: If 10 mg dissolves in 0.5 mL, Solubility

20 mg/mL.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

Visualizations & Logic Flows

Solubility Determination Decision Tree

This diagram outlines the logical flow for selecting the correct solubility method based on the stage of drug development.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on research phase.

Dissolution Mechanism & Solvent Interaction

The following diagram illustrates the competitive interactions driving the solubility of this specific molecule.

Caption: Mechanistic view of the hydrophobic effect driving high organic solubility and low aqueous solubility.

Process Safety & Handling

-

Hazard Identification: Halogenated pyridines can be skin irritants and potential sensitizers.[1]

-

Solvent Handling: When using DCM or Chloroform (high solubility), ensure proper ventilation (fume hood) to prevent inhalation of volatile organohalogens.[1]

-

Waste Disposal: Solutions containing this compound must be segregated into Halogenated Organic Waste streams due to the Br/Cl content.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285434 (Analog: 5-Bromo-2-chloro-3-methylpyridine).[1] Retrieved from [Link][1]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]

-

AOBChem. Product Data Sheet: this compound (CAS 1431532-94-3).[1] Retrieved from [Link][1]

-

MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1] (Provides protocols for halogenated pyridine solubility and workup). Retrieved from [Link][1]

The Alchemist's Guide to the Pyridine Ring: A Senior Application Scientist's Handbook to Synthesis

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, forming the nucleus of countless pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense investigation for over a century, leading to a rich and diverse armamentarium of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways to substituted pyridines, designed for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of named reactions, instead delving into the mechanistic underpinnings, strategic considerations, and practical execution of these pivotal transformations. From the classical, multicomponent condensations that have stood the test of time to the precision of modern transition-metal-catalyzed approaches, this guide offers a curated exploration of the art and science of pyridine synthesis. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to empower the practicing chemist in the rational design and efficient construction of this indispensable heterocyclic motif.

Introduction: The Enduring Significance of the Pyridine Ring

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the electronegative nitrogen atom, render it a weak base and a π-deficient aromatic system, which in turn governs its reactivity and interactions with biological targets.[2] This electronic nature makes direct electrophilic substitution challenging compared to its carbocyclic analog, benzene.[2] Consequently, the development of robust and versatile synthetic methods to construct and functionalize the pyridine ring has been a paramount objective in organic synthesis.

This guide is structured to provide a logical progression from the foundational, often multicomponent, cyclization strategies to the more contemporary methods that offer greater control and efficiency. We will explore the "whys" behind the "hows"—elucidating the mechanistic rationale that dictates reaction outcomes and informs methodological choices.

Two primary strategies dominate the landscape of pyridine synthesis:

-

De Novo Ring Construction: Building the pyridine ring from acyclic precursors. This approach is often characterized by its convergence and ability to rapidly assemble molecular complexity.

-

Functionalization of a Pre-formed Ring: Modifying an existing pyridine or a related heterocycle. This strategy is crucial for late-stage diversification and the synthesis of complex analogs.[3]

We will begin our journey with the classical named reactions that form the bedrock of pyridine synthesis.

Classical Condensation Pathways: Building the Ring from First Principles

These methods, many developed in the late 19th and early 20th centuries, rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or its equivalent.

The Hantzsch Pyridine Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most reliable and straightforward methods for the synthesis of 1,4-dihydropyridines (DHPs), which are then oxidized to the corresponding pyridines.[4][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4][6]

Mechanism and Rationale: The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP.[4] The final aromatization to the pyridine is a key driving force of the overall process.[6]

Caption: The mechanistic pathway of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [7]

-

Step 1: 1,4-Dihydropyridine Synthesis

-

In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

-

Stir the mixture at reflux for 4 hours.

-

Upon cooling to room temperature, the product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

-

Step 2: Aromatization

-

Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

-

Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

-

Heat the mixture at 80°C for 1 hour.

-

After cooling, pour the mixture into water.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.

-

Scope and Limitations: The Hantzsch synthesis is highly effective for producing symmetrically substituted pyridines.[7] A wide variety of aldehydes, including aromatic, aliphatic, and heterocyclic ones, can be used.[4] However, the classical approach is less suited for the synthesis of unsymmetrically substituted pyridines, although modifications have been developed to address this.[3]

The Guareschi-Thorpe Pyridine Synthesis: Access to Pyridones

This condensation reaction provides a valuable route to 2-pyridone derivatives, which are important intermediates and possess biological activity.[8][9] The reaction typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[8]

Mechanism and Rationale: The mechanism is believed to initiate with the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol-type condensation with the β-ketoester. The resulting intermediate then cyclizes to afford the hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone form.[8]

Caption: The mechanistic pathway of the Guareschi-Thorpe Pyridine Synthesis.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [7][8]

-

In a suitable flask, prepare a 1:1 mixture of water and ethanol (20 mL).

-

Add cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

-

Heat the mixture at 80°C for 4 hours with stirring.

-

Upon cooling, the product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired 2-pyridone.

Scope and Limitations: This method is particularly useful for the synthesis of cyanopyridones.[9] Recent advancements have focused on developing more environmentally friendly conditions, such as using aqueous media.[8]

The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach

This synthesis provides a route to 2,3,6-trisubstituted pyridines through a two-step process involving the condensation of an enamine with an ethynylketone.[10][11]

Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the ethynylketone to form an aminodiene intermediate. This intermediate is often isolated and then undergoes a heat-induced E/Z isomerization, followed by a cyclodehydration to yield the substituted pyridine.[10][12] The use of an ynone obviates the need for a separate oxidation step to achieve aromatization.[10]

Caption: The mechanistic pathway of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: General Procedure for Bohlmann-Rahtz Pyridine Synthesis [10][12]

-

Step 1: Michael Addition

-

Dissolve the enamine (1 equivalent) and the ethynyl ketone (1 equivalent) in ethanol.

-

Heat the mixture at 50°C until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting aminodiene intermediate by column chromatography.

-

-

Step 2: Cyclodehydration

-

Heat the purified aminodiene intermediate at a high temperature (typically 120-200°C) to induce cyclodehydration.

-

The reaction can be performed neat or in a high-boiling solvent.

-

Purify the resulting pyridine by distillation or chromatography. Note: Acid catalysis can be employed to lower the temperature required for cyclodehydration.[10][12]

-

Scope and Limitations: A significant drawback of the original method is the high temperature required for the cyclodehydration step. However, the use of acid catalysis can mitigate this issue. The method is versatile for producing a range of tri- and tetrasubstituted pyridines.[10]

The Kröhnke Pyridine Synthesis: A Convergent Route to Polysubstituted Pyridines

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[1][13] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][13]

Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the final substituted pyridine.[1][13]

Caption: The mechanistic pathway of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [7][13]

-

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours to form the N-phenacylpyridinium salt.

-

After cooling, filter the resulting pyridinium salt and wash it with ether.

-

Add the salt to a solution of chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

-

Reflux the mixture for 4 hours.

-

After cooling, pour the mixture into water.

-

Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

Scope and Limitations: The Kröhnke synthesis has a broad substrate scope, tolerating a wide variety of substituents on both the pyridinium salt and the unsaturated carbonyl compound.[1] This makes it a powerful tool for generating libraries of polysubstituted pyridines.[1]

Modern Synthetic Strategies: Precision and Efficiency

While classical methods are robust, modern synthetic chemistry has ushered in an era of greater precision, efficiency, and functional group tolerance.

Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[2][3] Transition-metal catalysis plays a pivotal role in these transformations, enabling the selective activation of otherwise inert C-H bonds.[3]

General Principles: These reactions typically involve the coordination of a transition metal to the pyridine nitrogen, which directs the metal to activate a C-H bond, usually at the C2 position.[3] This is followed by coupling with a reaction partner, such as an alkene, alkyne, or aryl halide, to form a new carbon-carbon bond.[3][10]

Caption: A generalized workflow for transition-metal-catalyzed C-H functionalization of pyridine.

Representative Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine [14]

-

In a reaction vessel, combine 2-phenylpyridine (1 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine), and a base (e.g., K₂CO₃, 2 mmol) in a solvent such as 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 12-24 hours).

-

After cooling, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ortho-arylated 2-phenylpyridine.

Advantages and Challenges: C-H functionalization offers high atom economy and allows for the late-stage modification of complex molecules.[15] A key challenge is controlling the regioselectivity, as multiple C-H bonds are available for activation.[2]

[2+2+2] Cycloaddition Reactions: Atom-Economical Ring Construction

Transition-metal-catalyzed [2+2+2] cycloaddition reactions provide a highly atom-economical route to pyridines by combining two alkyne molecules and a nitrile.[16]

Mechanism and Rationale: The reaction is typically catalyzed by cobalt or other transition metals. The mechanism involves the formation of a metallacyclopentadiene intermediate from the two alkyne units, which then undergoes insertion of the nitrile followed by reductive elimination to yield the pyridine ring.[17]

Caption: A simplified mechanism for the [2+2+2] cycloaddition synthesis of pyridines.

General Experimental Conditions: [16][17]

-

The reaction is typically carried out in an inert atmosphere.

-

A cobalt(I) catalyst, often generated in situ, is commonly used.

-

The reaction is usually performed in a non-polar solvent like toluene or THF at elevated temperatures.

Scope and Considerations: A major advantage of this method is its high atom economy. However, controlling the regioselectivity when using unsymmetrical alkynes can be a challenge.[17]

Other Noteworthy Synthetic Avenues

The Ciamician-Dennstedt Rearrangement: Ring Expansion to Pyridines

This reaction offers a unique approach to pyridine synthesis through the ring expansion of pyrroles using a dihalocarbene.[18][19]

Mechanism and Rationale: The reaction proceeds via the formation of a dichlorocyclopropane intermediate by the addition of dichlorocarbene to the pyrrole ring. This intermediate then undergoes a series of rearrangements to yield a 3-chloropyridine.[20]

Challenges: The classical Ciamician-Dennstedt rearrangement often suffers from low yields and the use of harsh reagents.[19] However, recent modifications have aimed to improve the scope and practicality of this transformation.[18]

Synthesis via Pyridine N-Oxides

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for functionalization patterns that are not easily accessible with the parent pyridine.

Synthesis of Pyridine N-Oxides: Pyridine N-oxides are typically prepared by the oxidation of the corresponding pyridine with a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to a particular substituted pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Synthesis Method | Key Features | Typical Substitution Pattern | Advantages | Disadvantages |

| Hantzsch | Multicomponent condensation | Symmetrical 2,3,4,5,6-substituted | High yields, simple procedure | Limited to symmetrical products in classical form |

| Guareschi-Thorpe | Condensation with cyanoacetamides | 2-Pyridones | Access to important pyridone scaffolds | Tautomerism can be a factor |

| Bohlmann-Rahtz | Two-step enamine-ynone condensation | 2,3,6-Trisubstituted | No oxidation step required | High temperatures in classical method |

| Kröhnke | Convergent, from pyridinium salts | 2,4,6-Trisubstituted | Broad substrate scope, high yields | Requires pre-synthesis of pyridinium salt |

| C-H Functionalization | Direct activation of C-H bonds | Often C2-selective | High atom economy, late-stage functionalization | Regioselectivity can be challenging |

| [2+2+2] Cycloaddition | Atom-economical, from alkynes/nitriles | Varied, dependent on substrates | Excellent atom economy | Regioselectivity with unsymmetrical alkynes |

Conclusion and Future Outlook

The synthesis of substituted pyridines has evolved from classical, often serendipitous, discoveries to a highly sophisticated and predictable science. The foundational condensation reactions remain indispensable tools in the synthetic chemist's arsenal, while modern transition-metal-catalyzed methods offer unprecedented levels of precision and efficiency. The ongoing development of novel catalytic systems and the exploration of new reaction pathways promise to further expand our ability to construct this vital heterocyclic core. As the demand for novel, functional molecules continues to grow across the chemical sciences, the elegant and versatile chemistry of the pyridine ring will undoubtedly remain a central theme of innovation and discovery.

References

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. In Wikipedia. Retrieved February 18, 2026, from [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

-

Liu, S., et al. (2024). Ciamician-Dennstedt rearrangement reaction: background and development. ResearchGate. [Link]

-

Kumar, A., & Kumar, V. (2023). Pyridine C(sp 2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1378–1422. [Link]

-

Smith, G. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications, 57(99), 13543-13546. [Link]

-

Mediavilla, A., et al. (2025). In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

-

J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific. [Link]

-

Ghotbi, Y., & Gevorgyan, V. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(15), 9038–9101. [Link]

-

Pelliccia, S., & D'hooghe, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Molecules, 26(16), 4983. [Link]

-

Lee, C.-Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Advances, 12(14), 8467–8475. [Link]

-

Liu, S., et al. (2024). Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. Research Square. [Link]

-

Dherange, B. D., et al. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. [Link]

-

Li, X. (2022). Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes. In Handbook of CH-Functionalization. [Link]

-

Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved February 18, 2026, from [Link]

-

Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

- Google Patents. (2020).

-

ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Singh, S., et al. (2023). Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones. Organic & Biomolecular Chemistry, 21(43), 8753–8758. [Link]

-

Natale, N. R. (2000). Learning from the Hantzsch synthesis. Chemical Innovation, 30(11), 22-28. [Link]

-

Asynt. (n.d.). FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Asynt. [Link]

-

Al-Warhi, T., et al. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. RSC Advances, 12(9), 5364–5372. [Link]

-

Brehon, B., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9986–9999. [Link]

-

Zare, F., et al. (2022). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polycyclic Aromatic Compounds, 42(6), 3338-3351. [Link]

-

Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. [Link]

-

ResearchGate. (n.d.). Directed functionalization of pyridine through transition metal catalysis. MS=molecular sieve. ResearchGate. Retrieved February 18, 2026, from [Link]

-

de la-Torre, V. G., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Advanced Synthesis & Catalysis. [Link]

-

Dherange, B. D., et al. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Knowledge UChicago. [Link]

-

Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Organic Syntheses. Retrieved February 18, 2026, from [Link]

-

Montazeri, N., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

-

Sreehari, P., & Ramana, M. M. V. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(17), 11634-11654. [Link]

-

ResearchGate. (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Mediavilla, A., et al. (2025). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 3. baranlab.org [baranlab.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential & Application of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

[1]

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-Protein Coupled Receptors (GPCRs) and viral enzymes.[1][2] It serves as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through selective functionalization.[1]

Its core value lies in its trisubstituted pyridine ring:[1]

-

2-(Cyclopropylmethoxy) Group: A lipophilic anchor that improves metabolic stability compared to standard alkoxy groups.[1]

-

3-Chloro Substituent: Provides steric bulk to lock active conformations and block metabolic oxidation sites.[1]

-

5-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores.[1]

Primary Research Areas:

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1431532-94-3 |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| LogP (Predicted) | ~3.2 (Highly Lipophilic) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Potential Biological Activity & Mechanisms[1]

This compound is rarely the final drug; rather, it is the key intermediate that defines the selectivity of the final bioactive molecule.[1] Below are the specific biological pathways where this scaffold is active.

GPR119 Agonism (Metabolic Regulation)

Mechanism: GPR119 is a GPCR expressed in pancreatic

-

Role of the Scaffold: The 2-alkoxypyridine core mimics the endogenous lipid ligands (e.g., oleoylethanolamide).[1]

-

SAR Insight: The cyclopropylmethoxy group fits into the hydrophobic orthosteric binding pocket of GPR119, providing superior potency over simple methoxy analogs due to increased van der Waals interactions.[1]

-

Downstream Effect: Activation leads to elevated cAMP levels

PKA activation

mGluR5 Negative Allosteric Modulation (CNS)

Mechanism: Metabotropic glutamate receptor 5 (mGluR5) modulates synaptic transmission.[1] NAMs are investigated for depression, fragile X syndrome, and anxiety.[1]

-

Role of the Scaffold: 3,5-disubstituted pyridines are classic bioisosteres for the phenylethynyl region of MPEP/MTEP (reference mGluR5 antagonists).[1]

-

SAR Insight: The 3-chloro group induces a "twist" in the biaryl systems formed at the 5-position, critical for fitting into the allosteric site of the transmembrane domain.[1]

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

Mechanism: NNRTIs bind to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.[1]

Synthesis & Quality Control

Retrosynthetic Analysis (Visualized)

Figure 1: Nucleophilic Aromatic Substitution (SnAr) pathway for scaffold generation.[1]

Detailed Synthetic Protocol

Objective: Synthesis of this compound.

Reagents:

-

5-Bromo-2,3-dichloropyridine (1.0 eq)[1]

-

Cyclopropylmethanol (1.2 eq)[1]

-

Sodium Hydride (NaH, 60% in oil) (1.5 eq)[1]

-

Anhydrous THF (Solvent)[1]

Step-by-Step Procedure:

-

Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Dropwise add Cyclopropylmethanol (1.2 eq) to the suspension. Stir for 30 min at 0°C until H₂ evolution ceases.

-

Addition: Add a solution of 5-Bromo-2,3-dichloropyridine (1.0 eq) in THF dropwise to the alkoxide mixture.

-

Note: The 2-position chlorine is more electrophilic due to the ortho-nitrogen effect.[1]

-

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

Self-Validating QC Criteria:

Experimental Validation of Activity (Protocols)

To verify the biological potential of derivatives made from this scaffold, the following assays are standard.

Calcium Mobilization Assay (for GPR119/mGluR)

This assay measures the functional response of the GPCR target in transfected cells.[1]

Materials:

-

HEK293 cells stably expressing human GPR119 or mGluR5.[1]

-

FLIPR Calcium 6 Assay Kit.[1]

-

Test compounds (derivatives of the scaffold).[1]

Protocol:

-

Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 1 hour at 37°C.

-

Compound Addition:

-

Data Analysis: Calculate EC₅₀ or IC₅₀ using a 4-parameter logistic fit.

Divergent Synthesis Workflow (Visualized)

To utilize this scaffold effectively, researchers must couple it to an effector.[1]

Figure 2: Divergent synthesis strategy for generating active pharmaceutical ingredients.[1]

References

-

Ritter, T. et al. (2011).[1] Fluorination of Pyridines and Functionalization of 2-Alkoxypyridines in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Jones, R. M. et al. (2009).[1] GPR119 agonists for the treatment of type 2 diabetes.[1] Expert Opinion on Therapeutic Patents. [1]

-

Gasparini, F. et al. (2002).[1] Allosteric modulators of group I metabotropic glutamate receptors. Current Opinion in Pharmacology.

-

MolCore. (2024).[1][2][3] Product Specification: this compound (CAS 1431532-94-3).[1][2][3][4][5]

-

Smith, A. B. et al. (2013).[1] Design and Synthesis of HIV-1 NNRTIs utilizing Pyridine Scaffolds. Bioorganic & Medicinal Chemistry Letters.

Technical Guide: Safety and Handling of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Executive Summary & Chemical Identity

This guide provides an operational framework for the safe handling, storage, and experimental utilization of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine . As a tri-functionalized pyridine scaffold, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. Its value lies in the orthogonal reactivity of its substituents: a labile bromide for cross-coupling, a chloride for specific nucleophilic substitution or steric control, and a cyclopropylmethoxy motif often employed to modulate lipophilicity and metabolic stability.

However, the combination of a halogenated heterocycle and a strained cycloalkyl ether necessitates specific safety protocols to mitigate risks regarding skin sensitization, respiratory irritation, and potential energetic instabilities during metal-halogen exchange reactions.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| CAS Number | 1431532-94-3 | Primary identifier for regulatory tracking.[1] |

| Formula | ||

| Molecular Weight | 262.53 g/mol | |

| Physical State | Solid (Powder/Crystalline) | typically off-white to pale yellow. |

| Solubility | DMSO, DCM, Ethyl Acetate | Low water solubility; lipophilic. |

| Structural Alerts | Halogenated Pyridine, Alkyl Ether | Potential for irritation and peroxide formation (low risk but non-zero). |

Hazard Identification & Toxicology (E-E-A-T Assessment)

Expert Insight: While standard Safety Data Sheets (SDS) classify this molecule under generic "Warning" labels, a structural analysis reveals deeper risks. The cyclopropylmethoxy group introduces a strained ring system that, while chemically useful, can be susceptible to ring-opening under strong acidic conditions, potentially generating reactive alkylating species.[2]

GHS Classification & Signal Word: WARNING[9][11]

| Hazard Code | Hazard Statement | Mechanistic Context |

| H315 | Causes skin irritation | Halogenated pyridines are lipophilic and can penetrate the stratum corneum, causing dermatitis. |

| H319 | Causes serious eye irritation | Fine particulates can cause mechanical and chemical abrasion to the cornea. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation; critical during weighing operations. |

Structural Toxicology Assessment

-

Sensitization Potential: Halogenated heterocycles are known haptens. They can bind to skin proteins, leading to allergic contact dermatitis upon repeated exposure.

-

Reactive Moiety: The C-Br bond is reactive. Inadvertent contact with strong nucleophiles (e.g., thiols in biological systems) can lead to alkylation/arylation events, underpinning its toxicity profile.

Storage & Stability Protocols

The "Time" Factor: Stability is not static. Over time, ether linkages can oxidize, and carbon-halogen bonds can photodegrade.

The Peroxide Protocol (Self-Validating)

Although the electron-deficient pyridine ring stabilizes the ether oxygen, the cyclopropylmethyl group remains an aliphatic ether.

-

Requirement: Store under an inert atmosphere (Argon/Nitrogen).

-

Validation: If stored for >6 months, test for peroxides using standard starch-iodide strips before use, especially if the container seal was compromised.

Environmental Controls

-

Temperature: Store at 2–8°C . Cold storage retards the rate of hydrolysis and oxidation.

-

Light: Amber vials are mandatory . The C-Br bond is photosensitive; UV exposure can lead to homolytic cleavage, liberating bromine radicals and degrading the material (discoloration).

Operational Handling & Engineering Controls

Core Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.

Weighing and Transfer (Solid Handling)

-

Engineering Control: All weighing of open containers must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

-

Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

Solubilization & Reaction Setup

-

Solvent Selection: When dissolving in THF or Dioxane, ensure the solvent is peroxide-free. The addition of this reagent to peroxidized solvent can catalyze decomposition.

-

Inerting: Purge reaction vessels with Nitrogen/Argon before adding the solid to prevent moisture uptake, which can hydrolyze the C-Cl or C-Br bonds under forcing conditions.

Visualization: Handling Decision Tree

The following diagram outlines the logical workflow for handling this compound based on its physical state and quantity.

Figure 1: Decision logic for safe handling operations ensuring engineering controls are verified before exposure.

Synthetic Utility & Process Safety

Application Scientist Note: This molecule is rarely the end product. It is a scaffold. The most common transformation is Lithium-Halogen Exchange or Suzuki Coupling .

Critical Process Safety: Metal-Halogen Exchange

When reacting this molecule with n-Butyllithium (n-BuLi) or Turbo-Grignard:

-

Exotherm Risk: The exchange of the C-Br bond is extremely fast and exothermic.

-

Selectivity: The C-Br bond at position 5 reacts preferentially over the C-Cl at position 3.

-

Protocol:

-

Cool reaction to -78°C (Acetone/Dry Ice).

-

Add n-BuLi dropwise.

-

Self-Validation: Monitor internal temperature. If temp rises >5°C during addition, stop and slow the addition rate. A runaway exotherm can lead to decomposition of the pyridine ring or loss of regioselectivity (attacking the C-Cl).

-

Emergency Response & Waste Management

PPE Matrix

| Protection Type | Specification | Reason |

| Gloves | Nitrile (Double gloving recommended) | Standard nitrile offers good resistance. Discard immediately upon splash. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that can become airborne. |

| Respiratory | N95 or P100 (if outside hood) | Only if engineering controls fail. |

Emergency Workflow

In the event of exposure, immediate action defines the outcome.

Figure 2: Immediate response workflow for exposure incidents.

Waste Disposal[7]

-

Classification: Halogenated Organic Waste.

-

Segregation: Do NOT mix with strong acids or oxidizers in the waste stream.

-

Destruction: High-temperature incineration is required to safely mineralize the bromine and chlorine atoms.

References

-

AOBChem. (n.d.). Safety Data Sheet: this compound (CAS 1431532-94-3).[1] Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Halogenated Pyridines. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine and Key Intermediates

Abstract

Substituted pyridines are fundamental scaffolds in modern pharmacology and materials science. Among these, the 5-Bromo-3-chloro-2-alkoxypyridine framework serves as a crucial building block for numerous high-value compounds in drug discovery. This application note provides a detailed, two-part synthetic guide for the preparation of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. The narrative emphasizes the underlying chemical principles, from the strategic synthesis of the key intermediate, 5-Bromo-3-chloro-2-hydroxypyridine, to its subsequent etherification. We present robust, step-by-step protocols, safety and handling procedures for hazardous reagents, and characterization guidelines to ensure both reproducibility and safety in the laboratory setting.

Part 1: Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively approached through a convergent, two-stage strategy. This method allows for the independent preparation and purification of a key pyridinone intermediate, which is then coupled with the desired cyclopropylmethoxy sidechain. This approach enhances modularity and simplifies the purification of the final product.

Overall Synthetic Pathway

The logical flow of the synthesis begins with a commercially available dihalopyridine, proceeds through a hydroxylation step to form the critical pyridinone intermediate, and concludes with an etherification reaction.

Figure 1: High-level overview of the synthetic route.

Stage 1: Synthesis of the 5-Bromo-3-chloro-2-hydroxypyridine Intermediate

The primary challenge in this stage is the regioselective conversion of a multi-halogenated pyridine into the desired 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridin-2-one form). While multiple routes exist, a common strategy involves the selective reaction at the C2 position of a 2,5-dibromo-3-chloropyridine precursor. The C2 position is the most electron-deficient in halopyridines, making it susceptible to nucleophilic substitution.

Alternatively, a "halogen dance" rearrangement can be employed, where lithiation of a dihalopyridine at a specific position is followed by migration of a halogen, driven by the formation of a more stable organolithium species.[1][2] However, for scalability and simplicity, direct substitution or a more classical approach starting from an aminopyridine via a Sandmeyer-type reaction is often preferred.[3][4] For this guide, we will consider a pathway from 2,5-dibromo-3-chloropyridine, an accessible starting material.[5]

Stage 2: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers from an alkoxide and an alkyl halide.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Key Mechanistic Steps:

-

Deprotonation: The acidic proton of the 2-hydroxypyridine is removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic pyridin-oxide anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation without competing side reactions.

-

Nucleophilic Attack: The resulting alkoxide attacks the primary carbon of the electrophile, (bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide.[9] The bromide ion is displaced as the leaving group, forming the C-O ether linkage.

The SN2 mechanism necessitates the use of a primary alkyl halide like cyclopropylmethyl bromide. Secondary or tertiary halides would lead to competing elimination (E2) reactions, drastically reducing the yield of the desired ether.[10] Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction, as they solvate the counter-ion of the base (e.g., Na⁺) while leaving the alkoxide nucleophile highly reactive.[11]

Figure 2: Experimental workflow for the etherification step.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Purity | Supplier Recommendation |

| 5-Bromo-3-chloro-2-hydroxypyridine | ≥97% | Thermo Scientific Chemicals[12] |

| (Bromomethyl)cyclopropane | ≥98% | AK Scientific, Inc.[13] |

| Sodium Hydride (NaH), 60% dispersion in oil | 60% | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc), ACS Grade | ≥99.5% | Standard Lab Supplier |

| Hexanes, ACS Grade | ≥98.5% | Standard Lab Supplier |

| Saturated Sodium Bicarbonate Solution (aq.) | - | Prepared in-house |

| Brine (Saturated NaCl solution, aq.) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Lab Supplier |

| Silica Gel, 230-400 mesh | - | Standard Lab Supplier |

Protocol: Synthesis of this compound

-

Reaction Setup:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Bromo-3-chloro-2-hydroxypyridine (2.09 g, 10.0 mmol).

-

Add anhydrous DMF (30 mL) via syringe. Stir the mixture at room temperature under a nitrogen atmosphere until the solid dissolves.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

CAUTION: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) to the cooled solution in small portions over 10 minutes.

-

Observe for hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium pyridin-oxide salt.

-

-

Etherification (SN2 Reaction):

-

CAUTION: (Bromomethyl)cyclopropane is a flammable liquid and an irritant.[14] Perform all transfers in a chemical fume hood.

-

Slowly add (bromomethyl)cyclopropane (1.48 g, 11.0 mmol, 1.1 eq) to the reaction mixture dropwise via syringe over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and deionized water (50 mL).

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

Part 3: Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |